

4,7-Dibromobenzo[c]oxadiazole: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4,7-Dibromobenzo[c]
[1,2,5]oxadiazole

Cat. No.: B1295795

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CAS Number: 54286-63-4

This technical guide provides an in-depth overview of 4,7-Dibromobenzo[c]oxadiazole, a key building block in the fields of medicinal chemistry, materials science, and biomedical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, chemical properties, and significant applications, including experimental protocols and data.

Core Compound Data

Property	Value	Reference
CAS Number	54286-63-4	[1][2][3]
Molecular Formula	C ₆ H ₂ Br ₂ N ₂ O	[1]
Molecular Weight	277.90 g/mol	[1]
Synonyms	4,7-Dibromo-2,1,3-benzoxadiazole	

Synthesis and Experimental Protocols

4,7-Dibromobenzo[c]oxadiazole is primarily synthesized through the bromination of 2,1,3-benzoxadiazole. Below is a detailed experimental protocol for its preparation.

Synthesis of 4,7-Dibromobenzo[c]oxadiazole from 2,1,3-Benzoxadiazole

This protocol involves the direct bromination of 2,1,3-benzoxadiazole using bromine in the presence of a catalyst.

Materials:

- 2,1,3-Benzoxadiazole
- Iron (Fe) powder
- Bromine (Br₂)
- Dichloromethane (CH₂Cl₂)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- In a round-bottom flask, combine 2,1,3-benzoxadiazole (1.23 g, 10 mmol) and iron powder (0.12 g, 2.0 mmol).
- Heat the mixture to 100°C.
- Slowly add bromine (1.5 mL, 30 mmol) dropwise over a period of 2 hours.
- After the addition is complete, reflux the reaction mixture for 3 hours.
- Cool the reaction to room temperature and dissolve the resulting mixture in 40 mL of dichloromethane.
- Wash the organic layer sequentially with 40 mL of brine, four 30 mL portions of saturated sodium bicarbonate solution, four 30 mL portions of brine, and finally four 30 mL portions of

water.

- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain pure 4,7-Dibromobenzo[c]oxadiazole.

Applications in Research and Drug Development

4,7-Dibromobenzo[c]oxadiazole serves as a versatile scaffold for the synthesis of a wide range of functional molecules. Its electron-deficient nature makes it a valuable component in the design of fluorescent probes and materials for organic electronics. Furthermore, the bromine atoms provide reactive sites for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms on the 4 and 7 positions of the benzoxadiazole ring are amenable to substitution via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings. These reactions are fundamental for introducing aryl, heteroaryl, or other organic moieties, leading to the development of novel compounds with tailored electronic and biological properties.

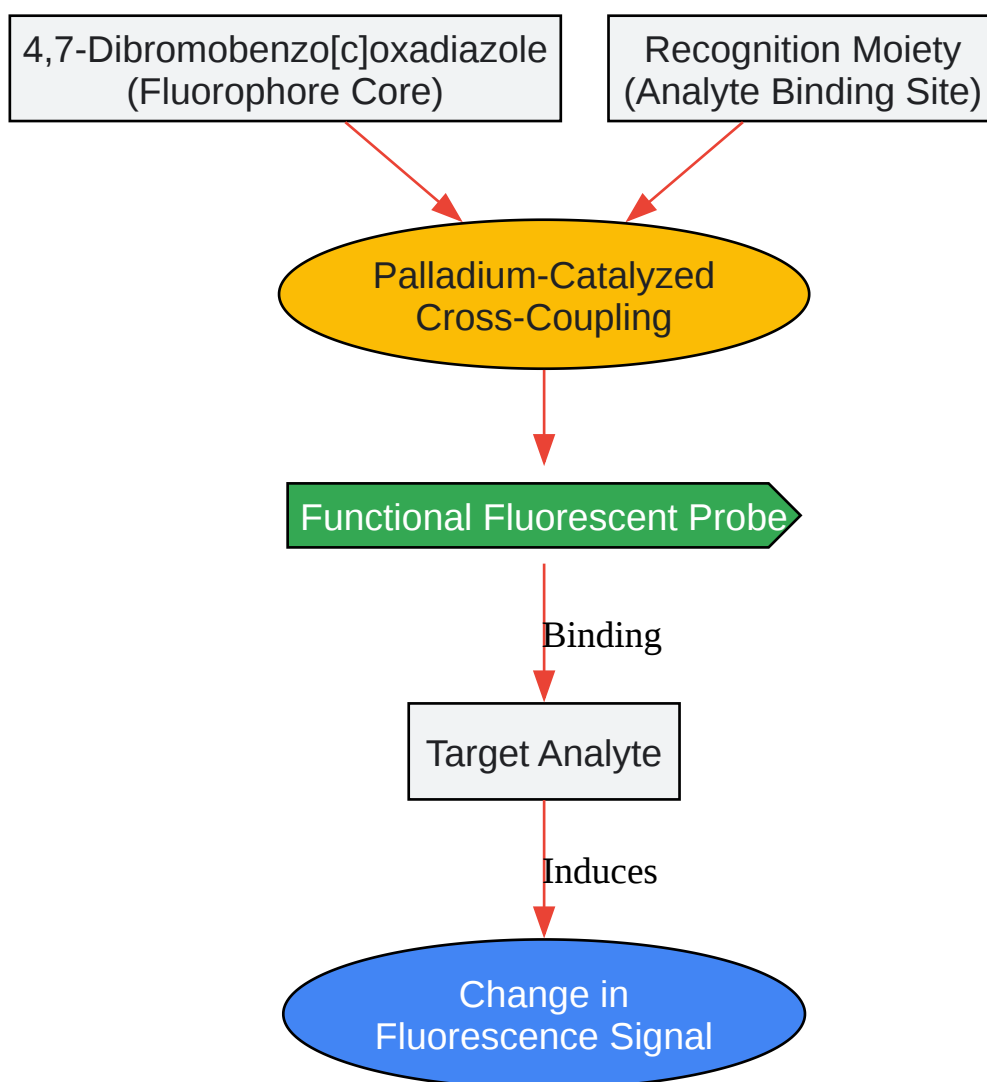
General Experimental Workflow for Cross-Coupling Reactions:

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Application in Fluorescent Probe Development

The benzoxadiazole core is known for its fluorescent properties. By functionalizing 4,7-Dibromobenzo[c]oxadiazole through cross-coupling reactions, researchers can synthesize novel fluorescent probes for the detection of biologically relevant species and for cellular imaging. The general principle involves coupling the dibromo core with a recognition moiety that selectively interacts with the target analyte, leading to a change in the fluorescence signal.

Logical Relationship for Fluorescent Probe Design:



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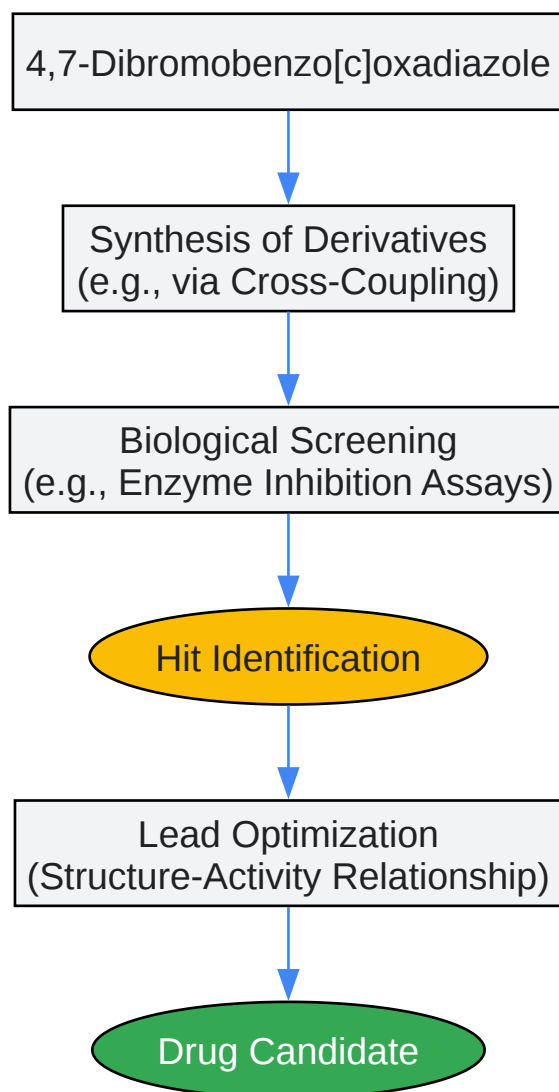
Caption: Design strategy for fluorescent probes.

Potential in Drug Discovery

While research on the direct application of 4,7-Dibromobenzo[c]oxadiazole in drug development is ongoing, the broader class of oxadiazole derivatives has shown significant promise. These compounds have been investigated for various therapeutic applications, including as anticancer agents and enzyme inhibitors. The structural versatility of the oxadiazole scaffold allows for the design of molecules that can interact with specific biological targets. For instance, derivatives of oxadiazoles have been explored as inhibitors of protein kinases, which are crucial targets in cancer therapy.

The general approach involves synthesizing a library of derivatives from 4,7-Dibromobenzo[c]oxadiazole and screening them for biological activity against specific targets.

Drug Discovery Workflow:



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Caption: Workflow for drug discovery using the scaffold.

Conclusion

4,7-Dibromobenzo[c]oxadiazole is a valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its bromine substituents make it an attractive starting material for the construction of complex organic molecules. Its applications in the

development of fluorescent probes and as a scaffold in medicinal chemistry highlight its importance in modern chemical and biological research. Further exploration of its derivatives is likely to yield novel compounds with significant potential in various scientific and therapeutic areas.

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